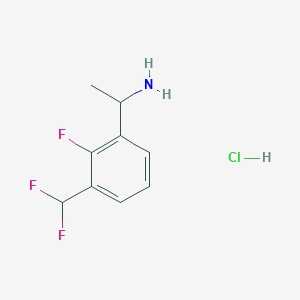![molecular formula C13H18N2O2 B12507370 2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)
2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a dimethylaminoethyl group and a methoxy group attached to an isoindolone core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one typically involves the reaction of dimethylaminoethanol with appropriate precursors under controlled conditions. One common method includes the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another approach involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions are usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of solid catalysts and continuous flow reactors can enhance the efficiency of the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindolones with various functional groups.
Scientific Research Applications
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry for the synthesis of pH-responsive polymers.
Tris(2-dimethylaminoethyl)amine: Another similar compound used as a ligand in coordination chemistry and as a catalyst in polymerization reactions.
Uniqueness
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoindolone core provides a stable scaffold for further functionalization, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-14(2)8-9-15-12(16)10-6-4-5-7-11(10)13(15)17-3/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
RLYMPIRTLWFXPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


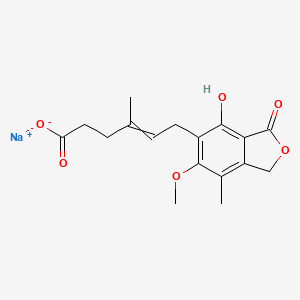
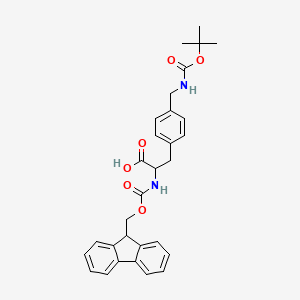
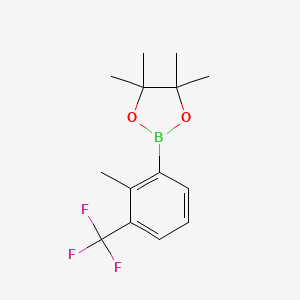
![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)
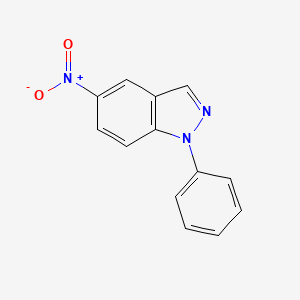
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
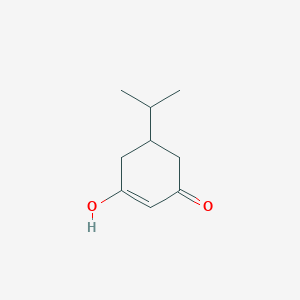
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
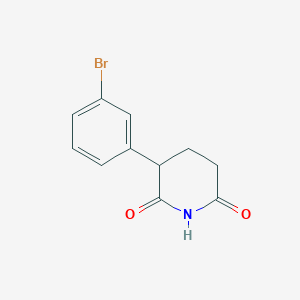
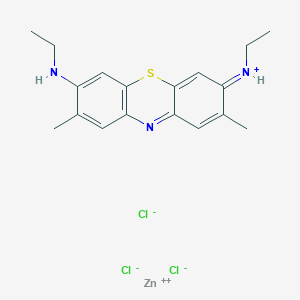
![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)
![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)
